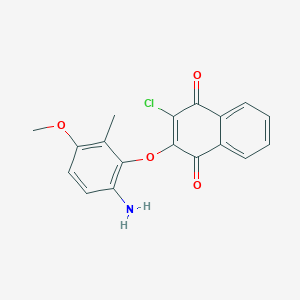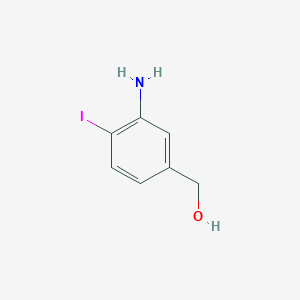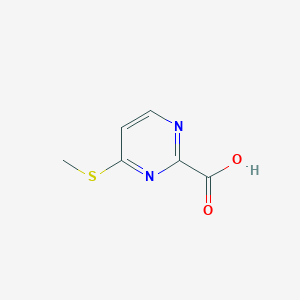
6-Bromo-7-fluoroisoquinolin-1-amine
Übersicht
Beschreibung
6-Bromo-7-fluoroisoquinolin-1-amine is a compound with the molecular formula C9H6BrFN2 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds like fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI code for 6-Bromo-7-fluoroisoquinolin-1-amine is 1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) .Physical And Chemical Properties Analysis
6-Bromo-7-fluoroisoquinolin-1-amine is a yellow to brown solid . It has a molecular weight of 241.06 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-7-fluoroisoquinolin-1-amine is a compound that has attracted interest in the field of organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the convenient synthesis of tetrahydroisoquinolines and naphthyridines through processes involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009). Similarly, it has been employed in the preparation of quinoline diones, where its reactivity in nucleophilic substitution reactions has been explored (Choi & Chi, 2004).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of isoquinoline, similar to 6-Bromo-7-fluoroisoquinolin-1-amine, have shown potential in the development of new therapeutic agents. For example, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, has demonstrated antidepressant-like effects in rodent models, suggesting the potential for derivatives of 6-Bromo-7-fluoroisoquinolin-1-amine in psychiatric research (Pesarico et al., 2017).
Advanced Synthesis Techniques
Advanced synthesis techniques involving 6-Bromo-7-fluoroisoquinolin-1-amine and its derivatives include selective Buchwald-Hartwig amination reactions. These reactions are crucial for the controlled functionalization of compounds, leading to the synthesis of ligands with increased binding affinity for specific protein domains (Smith et al., 2008). Additionally, palladium-catalyzed microwave-assisted amination of aryl bromides, including those related to 6-Bromo-7-fluoroisoquinolin-1-amine, has been reported to enhance yields and efficiency in the synthesis of aminoquinolines (Wang et al., 2003).
Eigenschaften
IUPAC Name |
6-bromo-7-fluoroisoquinolin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWGRLEQZQNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-fluoroisoquinolin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)


![5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383110.png)
![tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1383111.png)


![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)

![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)

